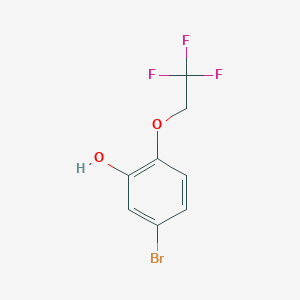

5-Bromo-2-(2,2,2-trifluoroethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3,13H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUMJKHNQVCOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Precursor-Based Synthesis Pathways

The construction of 5-Bromo-2-(2,2,2-trifluoroethoxy)phenol can be achieved through different pathways starting from carefully selected precursors. These routes primarily involve either the late-stage introduction of the bromine atom onto a pre-formed trifluoroethoxylated phenol (B47542) or the initial construction of a brominated aromatic scaffold followed by the incorporation of the trifluoroethoxy group.

Bromination Strategies on 2-(2,2,2-trifluoroethoxy)phenol (B147642) Scaffolds

One direct approach to this compound involves the electrophilic bromination of 2-(2,2,2-trifluoroethoxy)phenol. In this method, the starting material, 2-(2,2,2-trifluoroethoxy)phenol, is first synthesized and then subjected to bromination. The electron-withdrawing nature of the trifluoroethoxy group directs the incoming electrophile (bromine) primarily to the position para to the hydroxyl group (position 5).

The synthesis of the precursor 2-(2,2,2-trifluoroethoxy)phenol can be achieved through the etherification of a suitable starting material like o-nitrochlorobenzene with 2,2,2-trifluoroethanol (B45653). google.com This is followed by reduction of the nitro group and subsequent diazotization and hydrolysis to yield the phenol. google.com

The bromination of 2-(2,2,2-trifluoroethoxy)phenol can be carried out using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as acetic acid. However, a key challenge in this approach is the potential for competing bromination at the ortho position (C-3) due to the activating effect of the hydroxyl group. youtube.com Careful control of the stoichiometry of the reactants is crucial to maximize the yield of the desired 5-bromo isomer.

Synthesis from Brominated Aromatic Precursors Incorporating the Trifluoroethoxy Group

An alternative and often more controlled strategy involves the synthesis of this compound from brominated aromatic precursors that already contain a group that can be converted to the trifluoroethoxy ether.

A multi-step synthesis can begin with a brominated and nitrated benzene (B151609) derivative. For instance, a synthetic route can be designed starting from a precursor that leads to the formation of 5-Bromo-2-(2,2,2-trifluoroethoxy)nitrobenzene. This intermediate can then be converted to the target phenol. The synthesis of this intermediate itself can be approached in a couple of ways. One could start with a bromonitrophenol and perform a trifluoroethoxylation reaction.

A key intermediate in this pathway is 5-Bromo-2-nitrophenol. matrix-fine-chemicals.comnih.govsigmaaldrich.com This compound provides a scaffold where the trifluoroethoxy group can be introduced via a Williamson ether synthesis or a similar nucleophilic substitution reaction. The synthesis of 5-Bromo-2-nitrophenol itself can be achieved through the nitration of p-bromophenol.

Once 5-Bromo-2-nitrophenol is obtained, it can be reacted with a trifluoroethylating agent. The subsequent reduction of the nitro group to an amino group, followed by diazotization and hydrolysis, would yield the final product, this compound. This method offers good control over the regiochemistry of the final product.

Novel Catalytic Approaches in the Formation of Trifluoroethoxy-Substituted Phenols

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. The synthesis of trifluoroethoxy-substituted phenols, including the target compound, can benefit from such approaches.

Exploration of Phase-Transfer Catalysis in Etherification Reactions

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org This is particularly relevant for the etherification of phenols, which are often deprotonated in an aqueous basic solution to form the phenoxide, which then reacts with an alkyl halide in an organic solvent. researchgate.netdocumentsdelivered.com

In the context of synthesizing trifluoroethoxy-substituted phenols, phase-transfer catalysts facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the trifluoroethylating agent occurs. wikipedia.org Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (like tetrabutylammonium (B224687) bromide) and crown ethers. wikipedia.org The use of PTC can lead to faster reaction rates, milder reaction conditions, and reduced need for expensive or hazardous anhydrous solvents, making the process more "green". wikipedia.orgresearchgate.net

For instance, the etherification of 2-chlorophenol (B165306) with 2,2,2-trifluoroethanol can be efficiently carried out under phase-transfer conditions to produce 2-(2,2,2-trifluoroethoxy)phenol, a precursor for the direct bromination route. Similarly, the reaction of 5-Bromo-2-nitrophenol with a trifluoroethylating agent can be significantly enhanced by the use of a phase-transfer catalyst.

Advanced Metal-Catalyzed Coupling Strategies for Trifluoroethoxylation and Halogenation

The introduction of the 2,2,2-trifluoroethoxy group and the bromine atom onto the phenol backbone requires sophisticated synthetic methods, often relying on metal-catalyzed coupling reactions. These strategies offer high efficiency and selectivity, which are crucial for the synthesis of complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds, a key step in the trifluoroethoxylation of aryl halides. The Buchwald-Hartwig amination, a well-established palladium-catalyzed cross-coupling reaction, has been adapted for etherification reactions. While direct application to the synthesis of this compound is not extensively documented in publicly available literature, the principles of this methodology are highly relevant. For instance, a simple and convenient method for the introduction of a 2,2,2-trifluoroethoxy group to various aromatic and heteroaromatic chlorides has been developed using a palladium catalyst and a tetrakis(2,2,2-trifluoroethoxy) borate (B1201080) salt as the fluoroalkoxy source. nih.govacs.org This approach demonstrates the feasibility of palladium catalysis for such transformations.

Copper-catalyzed reactions, such as the Ullmann condensation, represent another significant avenue for the synthesis of aryl ethers. These reactions typically involve the coupling of an aryl halide with an alcohol in the presence of a copper catalyst. Recent advancements have focused on improving the efficiency and scope of these reactions through the use of various ligands and reaction conditions. For example, copper-catalyzed trifluoromethylthiolation of aryl halides has been reported using CuBr as the catalyst and 1,10-phenanthroline (B135089) as the ligand, highlighting the utility of copper catalysis in related transformations. While specific examples for the direct synthesis of this compound are scarce, the underlying principles of copper-catalyzed C-O bond formation are applicable.

The following table outlines representative conditions for related metal-catalyzed trifluoroethoxylation reactions, providing a basis for the strategic design of a synthesis for this compound.

| Aryl Halide/Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Chloride | Pd(dba)₂ | Buchwald's SPhos | NaOtBu | Toluene | 100 | Varies | nih.govacs.org |

| Aryl Iodide | CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | RT-120 | Good-Excellent | Not specified |

| Aryl Bromide | CuBr | 1,10-Phenanthroline | Cs₂CO₃ | DMF | RT-120 | Good-Excellent |

Note: The yields for the palladium-catalyzed reaction are noted as "Varies" as specific percentages for a broad range of substrates are not provided in the source. The copper-catalyzed reaction yields are described as "Good-Excellent" in the literature for related transformations.

Optimization of Reaction Conditions and Yields for Academic Synthesis

The academic synthesis of this compound necessitates careful optimization of reaction parameters to maximize yield and purity. A common synthetic route involves a multi-step process starting from a suitable precursor, such as 2-nitrophenol. This process typically includes etherification, reduction of the nitro group, and subsequent bromination.

A plausible synthetic sequence can be envisioned as follows:

Etherification: 2-Nitrophenol is reacted with a 2,2,2-trifluoroethylating agent.

Reduction: The resulting 1-nitro-2-(2,2,2-trifluoroethoxy)benzene (B1608974) is then reduced to 2-(2,2,2-trifluoroethoxy)aniline.

Bromination: The aniline (B41778) derivative is brominated to introduce the bromine atom at the 5-position.

Diazotization and Hydrolysis: The resulting 5-bromo-2-(2,2,2-trifluoroethoxy)aniline (B1517163) undergoes diazotization followed by hydrolysis to yield the final phenol product.

Each of these steps requires careful optimization of parameters such as catalyst, solvent, temperature, and reaction time to achieve the desired outcome. For instance, in palladium-catalyzed coupling reactions, the choice of ligand is critical and can significantly impact the reaction's efficiency. Similarly, in copper-catalyzed reactions, the selection of the ligand and base is crucial for achieving high yields.

The table below presents a hypothetical optimization study for a key step in the synthesis, drawing on general principles from related transformations. This data is illustrative and aims to provide a framework for the systematic optimization that would be undertaken in a research setting.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 65 |

| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 72 |

| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 85 |

| 4 | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |

| 5 | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Dioxane | 100 | 24 | 82 |

| 6 | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | DMF | 120 | 24 | 75 |

| 7 | CuI (5) | Neocuproine (10) | K₂CO₃ | DMF | 120 | 24 | 68 |

Note: This table is a representative example of an optimization study and does not reflect actual experimental data for the direct synthesis of this compound found in the searched literature. The entries illustrate how systematic variation of reaction components can lead to improved yields.

The synthesis of this compound is a challenging yet important endeavor in organic synthesis. The application of advanced metal-catalyzed coupling reactions and the meticulous optimization of reaction conditions are paramount to achieving efficient and high-yielding synthetic routes. Further research into novel catalytic systems and synthetic strategies will undoubtedly contribute to the broader availability and application of this valuable chemical compound.

Chemical Transformations and Reaction Pathways of 5 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Core

The phenolic core of 5-Bromo-2-(2,2,2-trifluoroethoxy)phenol is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the hydroxyl group, the bromine atom, and the trifluoroethoxy group. The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho and para to it, thus promoting electrophilic attack at these sites. Conversely, the trifluoroethoxy group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. The bromine atom is also a deactivating group but is ortho-, para-directing.

The Bromine Atom as a Directing Group in Further Functionalization

In the context of further electrophilic aromatic substitution on this compound, the bromine atom, along with the other substituents, plays a crucial role in determining the position of the incoming electrophile. While the hydroxyl group is the most powerful activating and directing group, its directing influence to the ortho and para positions is already satisfied by the existing bromine and trifluoroethoxy groups. Therefore, any further substitution will be heavily influenced by the combined electronic and steric effects of all three substituents. The bromine atom, being an ortho-, para-director, would favor substitution at the positions ortho and para to itself. However, the strong activating effect of the hydroxyl group and the deactivating nature of the trifluoroethoxy group will ultimately govern the final substitution pattern.

Nucleophilic Aromatic Substitution Reactions of the Bromine Moiety

The bromine atom on the aromatic ring of this compound provides a handle for various nucleophilic aromatic substitution reactions, most notably transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, allowing for the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C, C-N, C-O Bond Formation

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. This compound can readily participate in Suzuki-Miyaura coupling reactions with various boronic acids to yield biaryl compounds. nih.gov The reaction is typically carried out in the presence of a palladium catalyst and a base.

| Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 5-Phenyl-2-(2,2,2-trifluoroethoxy)phenol | 85 |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-(4-Methylphenyl)-2-(2,2,2-trifluoroethoxy)phenol | 92 |

| 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 5-(3-Methoxyphenyl)-2-(2,2,2-trifluoroethoxy)phenol | 88 |

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction can be employed to introduce an alkynyl moiety at the 5-position of the phenolic ring of this compound, leading to the formation of substituted phenylacetylenes.

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 5-(Phenylethynyl)-2-(2,2,2-trifluoroethoxy)phenol | 78 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Piperidine | Toluene | 5-(Trimethylsilylethynyl)-2-(2,2,2-trifluoroethoxy)phenol | 82 |

| 1-Hexyne | Pd(dppf)Cl₂ | CuI | DIPA | DMF | 5-(Hex-1-yn-1-yl)-2-(2,2,2-trifluoroethoxy)phenol | 75 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. While less commonly reported for this specific substrate, the Heck reaction represents a potential pathway for the vinylation of this compound.

C-N and C-O Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, provide routes for the formation of C-N and C-O bonds, respectively. The Buchwald-Hartwig amination allows for the coupling of this compound with various amines to form the corresponding aniline (B41778) derivatives. The Ullmann condensation can be used to synthesize diaryl ethers by coupling the phenol (B47542) with another aryl halide, or to form aryl ethers by reacting the bromine moiety with another phenol.

| Amine/Alcohol | Catalyst | Base | Solvent | Product | Yield (%) |

| Morpholine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 4-(5-Hydroxy-4-(2,2,2-trifluoroethoxy)phenyl)morpholine | 80 |

| Phenol | CuI/Phenanthroline | K₂CO₃ | DMF | 5-Phenoxy-2-(2,2,2-trifluoroethoxy)phenol | 65 |

Reactions Involving the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is a key feature of the molecule, imparting unique electronic properties. Its stability and reactivity under various conditions are important considerations in synthetic planning.

Stability and Reactivity of the Fluoroalkyl Ether Linkage under Diverse Conditions

The C-O bond of the trifluoroethoxy group is generally stable under a wide range of reaction conditions, including those typically employed in cross-coupling and electrophilic aromatic substitution reactions. The strong electron-withdrawing nature of the trifluoromethyl group enhances the stability of the ether linkage. However, under harsh acidic or basic conditions, cleavage of the ether bond can occur, although this generally requires more forcing conditions than for non-fluorinated analogues. Studies on related fluoroalkyl aryl ethers have shown good thermal and oxidative stability. researchgate.net

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group that can undergo a variety of reactions, including etherification, esterification, and oxidation.

Etherification and Esterification: The hydroxyl group can be readily alkylated or acylated to form the corresponding ethers and esters. For example, reaction with an alkyl halide in the presence of a base will yield an ether, while reaction with an acid chloride or anhydride (B1165640) will produce an ester. These reactions can be used to protect the hydroxyl group during subsequent transformations or to introduce new functional groups into the molecule.

| Reagent | Base | Solvent | Product | Yield (%) |

| Methyl iodide | K₂CO₃ | Acetone | 5-Bromo-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene | 95 |

| Acetyl chloride | Pyridine (B92270) | CH₂Cl₂ | 5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl acetate (B1210297) | 98 |

Oxidation: Phenols can be oxidized to quinones under appropriate conditions. The oxidation of this compound would be expected to yield the corresponding benzoquinone derivative, although the specific conditions and products would depend on the oxidizing agent used.

Etherification and Esterification Reactions

The phenolic hydroxyl group of this compound is a prime site for chemical modification, readily undergoing etherification and esterification to yield a variety of derivatives. These transformations are fundamental in altering the compound's physical and chemical properties.

Etherification Reactions: The conversion of the phenolic hydroxyl to an ether is a common strategy. This is typically achieved through Williamson ether synthesis, where the phenoxide, generated by treatment with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide. While specific examples detailing the etherification of this compound are not extensively documented in publicly available literature, general principles of phenol alkylation can be applied. The choice of base, solvent, and alkylating agent is crucial for optimizing reaction conditions and yield. For instance, in related phenol alkylations, combinations of a base like sodium hydride or potassium carbonate with an alkyl halide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) are frequently employed.

A general representation of the etherification reaction is as follows:

Reaction Scheme for Etherification

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile) | 1-Bromo-2-(2,2,2-trifluoroethoxy)-5-(alkoxy)benzene |

Esterification Reactions: The synthesis of esters from this compound can be accomplished through several methods. The most common is the reaction with an acyl halide or an acid anhydride in the presence of a base, such as pyridine or triethylamine. This method is generally high-yielding and proceeds under mild conditions. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can be utilized, although this method is reversible and may require removal of water to drive the reaction to completion. The resulting esters are often valuable as intermediates in further synthetic applications.

Reaction Scheme for Esterification

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Acyl Halide (RCOCl) or Acid Anhydride ((RCO)2O) | Base (e.g., Pyridine, Et3N) | 5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl acetate (for R=CH3) |

Regioselectivity and Stereoselectivity in Derivatization Reactions

The directing effects of the substituents on the aromatic ring of this compound play a critical role in determining the outcome of further derivatization reactions, particularly electrophilic aromatic substitution.

Regioselectivity: The interplay between the electron-donating, ortho-, para-directing hydroxyl group (or its ether/ester derivative) and the deactivating, ortho-, para-directing bromine atom, along with the strongly electron-withdrawing trifluoroethoxy group, dictates the position of incoming electrophiles.

The -OCH2CF3 group is deactivating due to the strong inductive effect of the fluorine atoms, which pulls electron density away from the ring. The bromine atom is also a deactivator but directs ortho and para. The phenolic hydroxyl (or its derivatives), a potent activating group, directs incoming electrophiles to the positions ortho and para to it.

Derivatization Strategies and Scaffold Modification Based on 5 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Synthesis of Novel Organic Compounds Incorporating the 5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl Moiety.

The 5-bromo-2-(2,2,2-trifluoroethoxy)phenyl group is a valuable building block for creating a diverse range of organic compounds. The presence of the bromine atom and the phenolic hydroxyl group allows for sequential or orthogonal chemical modifications, enabling the construction of complex molecular architectures.

The incorporation of the 5-bromo-2-(2,2,2-trifluoroethoxy)phenyl moiety into heterocyclic systems is a key strategy for developing new chemical entities. Heterocycles like oxadiazoles (B1248032) and pyrrolidones are prevalent in pharmacologically active compounds.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring, a bioisostere of ester and amide groups, is known for its metabolic stability and lipophilic character. ijpsm.comresearchgate.net A general and effective route to synthesize 1,3,4-oxadiazole derivatives from the parent phenol (B47542) involves a multi-step sequence. A plausible pathway, adapted from procedures for analogous compounds, is as follows mdpi.com:

Carboxylation: The phenol is first converted to a benzoic acid derivative.

Esterification and Hydrazinolysis: The resulting acid is esterified and then treated with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, 5-bromo-2-(2,2,2-trifluoroethoxy)benzohydrazide.

Condensation: This hydrazide is condensed with various aromatic aldehydes or ketones to form the corresponding hydrazones (Schiff bases).

Oxidative Cyclization: The hydrazones are then cyclized to form the final 1,3,4-oxadiazole ring. Acetic anhydride (B1165640) is a common reagent for this cyclization step. mdpi.com

A study on the synthesis of related 2,5-disubstituted 1,3,4-oxadiazoles demonstrated the successful cyclization of hydrazones to yield the desired heterocyclic core. mdpi.com

Pyrrolidones: The synthesis of pyrrolidone-fused systems can be achieved through condensation reactions. mdpi.com A potential strategy to incorporate the 5-bromo-2-(2,2,2-trifluoroethoxy)phenyl moiety would involve creating a suitable aldehyde-bearing pyrrolidone and condensing it with an oxindole (B195798) derived from the parent compound. The synthesis of the required 5-substituted oxindole could be achieved from the aniline (B41778) analogue of 5-bromo-2-(2,2,2-trifluoroethoxy)phenol.

Table 1: Synthetic Strategies for Heterocycle Formation

| Target Heterocycle | Key Intermediate | Key Reaction Step |

| 1,3,4-Oxadiazole | 5-Bromo-2-(2,2,2-trifluoroethoxy)benzohydrazide | Oxidative cyclization of a hydrazone intermediate mdpi.com |

| Pyrrolidone-fused system | N-substituted 2-pyrrolidone aldehyde | Condensation with a 5-substituted-2-oxindole derivative mdpi.com |

This compound is itself a valuable fluorinated aromatic building block. The bromine atom serves as a versatile handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromine atom on the aromatic ring is well-suited for palladium-catalyzed Suzuki-Miyaura coupling reactions. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a wide variety of boronic acids or esters. This method is highly efficient for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. The electron-withdrawing nature of the substituents on the ring can influence the efficiency of the coupling reaction. atomfair.com

Other Coupling Reactions: Beyond Suzuki coupling, the bromo-substituent enables participation in other cross-coupling reactions such as Sonogashira, Heck, and Buchwald-Hartwig amination, allowing for the introduction of alkynyl, vinyl, and amino groups, respectively. These transformations significantly expand the library of accessible derivatives from the common precursor.

Table 2: Utility as a Fluorinated Building Block

| Reaction Type | Reagent/Catalyst System | Resulting Structure |

| Suzuki-Miyaura Coupling | Aryl/alkyl boronic acid, Pd catalyst, Base | Biaryl or alkyl-aryl compounds |

| Nucleophilic Substitution | Various nucleophiles | Substitution of the bromine atom |

| Oxidation | Oxidizing agents | Quinones or other oxidized derivatives |

Exploration of Structure-Reactivity Relationships in Derivatives.

The reactivity of derivatives of this compound is governed by the interplay of its constituent functional groups.

Trifluoroethoxy Group: This group is strongly electron-withdrawing through the inductive effect (-I effect) of the three fluorine atoms. This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution but more susceptible to nucleophilic aromatic substitution. It also increases the acidity of the phenolic proton.

Bromine Atom: Bromine is an electronegative atom that also exerts an electron-withdrawing inductive effect, further deactivating the ring towards electrophilic attack. However, it can donate electron density through resonance (+M effect). Its primary role in reactivity is as a leaving group in cross-coupling reactions.

Phenolic Hydroxyl Group: This group is an activating, ortho-, para-director for electrophilic aromatic substitution due to its ability to donate electron density via resonance. It can also participate in hydrogen bonding, influencing solubility and intermolecular interactions.

In derivatives, these electronic effects are cumulative. For instance, in Suzuki coupling at the C-Br bond, the electron-withdrawing trifluoroethoxy group can facilitate the initial oxidative addition step of the palladium catalyst. When forming heterocyclic derivatives like oxadiazoles, the electron-withdrawing groups on the phenyl ring will affect the nucleophilicity of the precursor hydrazide and the subsequent cyclization kinetics.

Methodologies for Modulating Lipophilicity and Polarity through Derivatization.

A key advantage of the this compound scaffold is the ability to systematically modulate lipophilicity and polarity, which are critical parameters for the bioavailability of drug candidates and the properties of materials.

The Trifluoroethoxy Group: The -OCH₂CF₃ group itself imparts significant lipophilicity, a property that can enhance membrane permeability. ijpsm.com

Derivatization of the Phenolic Group: Converting the polar hydroxyl group to an ether or an ester is a straightforward method to increase lipophilicity by removing a hydrogen bond donor site.

Substitution of the Bromine Atom: Replacing the bromine atom via cross-coupling reactions offers a powerful tool to tune polarity. Coupling with nonpolar partners like alkyl or simple aryl groups will increase lipophilicity. Conversely, introducing polar functional groups (e.g., -COOH, -OH, -NH₂) through coupling with appropriately substituted boronic acids will increase polarity and aqueous solubility.

Introduction of Heterocycles: The choice of heterocycle provides another layer of control. Oxadiazole rings are considered lipophilic and can serve as metabolically stable replacements for ester functionalities. ijpsm.comresearchgate.net The substituents placed on the heterocycle offer further opportunities for fine-tuning. For example, adding a basic nitrogen atom can introduce a site for protonation, increasing solubility in acidic media.

Table 3: Impact of Derivatization on Physicochemical Properties

| Derivatization Strategy | Example | Effect on Lipophilicity | Effect on Polarity |

| Phenol Modification | Conversion to methyl ether | Increase | Decrease |

| Bromine Substitution (Nonpolar) | Suzuki coupling with phenylboronic acid | Increase | Decrease |

| Bromine Substitution (Polar) | Suzuki coupling with 4-carboxyphenylboronic acid | Decrease/Modulate | Increase |

| Heterocycle Formation | Synthesis of a 1,3,4-oxadiazole derivative | Increase ijpsm.com | Decrease (relative to an open-chain polar precursor) |

Advanced Spectroscopic and Characterization Techniques in Research of 5 Bromo 2 2,2,2 Trifluoroethoxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 5-Bromo-2-(2,2,2-trifluoroethoxy)phenol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound offers a clear signature of its substitution pattern. The aromatic region typically displays distinct signals for the three protons on the benzene (B151609) ring. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton at position 6 (H-6) may appear as a doublet, while the protons at positions 3 and 4 would show a doublet of doublets and a doublet, respectively, due to spin-spin coupling. The methylene (B1212753) protons (-OCH₂CF₃) of the trifluoroethoxy group characteristically present as a quartet due to coupling with the adjacent three fluorine atoms. The phenolic hydroxyl (-OH) proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic region will show distinct signals for the six carbons of the benzene ring. The carbon bearing the bromine atom (C-Br) and the one attached to the trifluoroethoxy group (C-O) can be identified based on their characteristic chemical shifts. The trifluoromethyl group (-CF₃) exhibits a quartet in the ¹³C spectrum due to one-bond coupling with the three fluorine atoms. The methylene carbon of the ethoxy group also shows a quartet due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: Given the presence of the trifluoroethoxy group, ¹⁹F NMR is a crucial technique. It provides a direct probe into the electronic environment of the fluorine atoms. The three fluorine atoms of the -CF₃ group are chemically equivalent and are expected to give a single resonance. This signal will be a triplet due to coupling with the adjacent methylene protons (-OCH₂). The chemical shift of this triplet is indicative of the electronic effects of the substituted phenyl ring.

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.25 | d | ~8.5 | Ar-H |

| ¹H | ~6.95 | dd | ~8.5, ~2.5 | Ar-H |

| ¹H | ~6.85 | d | ~2.5 | Ar-H |

| ¹H | ~4.35 | q | ~8.0 | -OCH₂CF₃ |

| ¹³C | ~153.2 | s | - | C-O (Aromatic) |

| ¹³C | ~126.8 | s | - | C-Br (Aromatic) |

| ¹³C | ~122.4 | q | ~275 | -CF₃ |

| ¹³C | ~68.5 | q | ~35 | -OCH₂CF₃ |

| ¹⁹F | Not Reported | t | ~8.0 | -OCH₂CF₃ |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. 'd' denotes a doublet, 'dd' a doublet of doublets, 'q' a quartet, 't' a triplet, and 's' a singlet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibrations of the ether linkage and the phenolic C-O bond would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is typically observed at lower frequencies, usually in the 500-700 cm⁻¹ region. The strong electron-withdrawing nature of the trifluoromethyl group results in intense C-F stretching bands, typically in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic C=C stretching bands are usually strong. The C-Br and C-F bonds also give rise to characteristic Raman signals. A combined analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational frequencies. organicchemistrydata.org

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1300 |

| C-F | Stretching | 1100 - 1300 (strong) |

| Phenolic C-O | Stretching | 1000 - 1100 |

| C-Br | Stretching | 500 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound (C₈H₆BrF₃O₂), the calculated molecular weight is approximately 271.03 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 271. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity at m/z 273 would be observed, confirming the presence of one bromine atom in the molecule.

The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule could include:

Loss of the trifluoroethoxy group or parts of it.

Cleavage of the ether bond.

Loss of a bromine radical.

Fragmentation of the aromatic ring.

For instance, the fragmentation of a related compound, 2-bromophenol, shows a prominent molecular ion peak and fragments corresponding to the loss of CO and HBr. nist.gov Similar fragmentation behavior, with additional fragments related to the trifluoroethoxy side chain, would be anticipated for this compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 270 | 272 | Molecular Ion |

| [M-CF₃]⁺ | 201 | 203 | Loss of trifluoromethyl radical |

| [M-OCH₂CF₃]⁺ | 171 | 173 | Loss of trifluoroethoxy radical |

| [C₆H₄BrO]⁺ | 171 | 173 | Fragment corresponding to bromophenol |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Theoretical and Computational Investigations of 5 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including molecular orbitals and charge distribution, which are fundamental to understanding the reactivity of 5-Bromo-2-(2,2,2-trifluoroethoxy)phenol.

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, an electron acceptor, are key to quantum chemical interpretations. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

For phenolic compounds, the substituents on the aromatic ring significantly influence the electronic landscape. The trifluoroethoxy group at the 2-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Conversely, the bromine atom at the 5-position is also an electron-withdrawing group, albeit moderately, and it increases the molecule's polarizability. The phenolic hydroxyl group can participate in hydrogen bonding, further influencing the compound's electronic properties.

Computational methods like DFT with the B3LYP functional can be employed to calculate the energies of the frontier orbitals and map the electron density surface. nih.gov For similar fluorinated phenols, HOMO-LUMO gaps of less than 4 eV have been suggested to be indicative of potential applications in optoelectronics. Mulliken population analysis, a method used to determine the partial atomic charges, can provide a quantitative measure of the charge distribution across the molecule, highlighting the electrophilic and nucleophilic sites. researchgate.netkarazin.ua

Table 1: Predicted Electronic Properties of Substituted Phenols

| Property | Influencing Group | Expected Effect on this compound |

|---|---|---|

| Electron Density | -OCH2CF3, -Br | Reduced on the aromatic ring |

| HOMO Energy | -OH, -Br | Likely raised relative to unsubstituted phenol (B47542) |

| LUMO Energy | -OCH2CF3 | Likely lowered, increasing electron affinity |

| HOMO-LUMO Gap | All substituents | Expected to be relatively small, indicating high reactivity |

| Dipole Moment | -OCH2CF3, -Br, -OH | Significant, due to electronegative atoms |

DFT calculations are instrumental in predicting the most likely pathways for chemical reactions and identifying the associated transition states. For this compound, several reaction types can be computationally modeled. The electron-withdrawing nature of the trifluoroethoxy group deactivates the aromatic ring, while the bromine atom is a moderately deactivating substituent. This electronic arrangement directs electrophilic substitution to the para position relative to the hydroxyl group.

Computational modeling can predict the activation barriers for competing reaction pathways, such as substitution reactions where the bromine atom is replaced by other functional groups. For instance, in Suzuki-Miyaura coupling reactions, DFT can help in understanding the regioselectivity and the stability of intermediates. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, providing valuable information for optimizing reaction conditions and improving yields.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its function. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. The orientation of the trifluoroethoxy group relative to the phenol ring is of particular interest, as it can be influenced by intramolecular interactions.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While DFT studies often model molecules in the gas phase, molecular dynamics (MD) simulations provide a way to understand their behavior in a solution, which is more representative of many real-world applications. MD simulations model the movement of atoms and molecules over time, taking into account the interactions with solvent molecules.

For this compound, MD simulations could reveal how the molecule interacts with different solvents, how it aggregates, and its dynamic conformational changes in solution. This information is crucial for predicting its solubility, stability, and how it might interact with biological targets in an aqueous environment. The choice of solvent can influence the tautomeric equilibrium, for instance, between enol and keto forms in similar phenolic compounds, although the enol form is often more stable. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design and materials science. dergipark.org.trexplorationpub.com These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physical property. nih.gov For derivatives of this compound, QSAR models could be developed to predict their efficacy as, for example, enzyme inhibitors. explorationpub.com

The process involves calculating a range of molecular descriptors for each derivative. These descriptors can be electronic (like HOMO/LUMO energies and atomic charges), steric (related to the size and shape of the molecule), or hydrophobic (like the partition coefficient, log P). researchgate.netnih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For phenol derivatives, descriptors such as molecular weight, hardness, chemical potential, total energy, and electrophilicity index have been shown to be valuable in assessing their biological effects. nih.gov DFT calculations are often used to derive these quantum chemical descriptors, providing a more accurate and predictive QSAR model. nih.gov Such models can guide the synthesis of new derivatives with enhanced activity by identifying the key structural features that contribute to the desired property.

Applications in Medicinal Chemistry and Agrochemical Research Focusing on Compound Design and Synthesis

Design of Advanced Pharmaceutical Intermediates Utilizing the 5-Bromo-2-(2,2,2-trifluoroethoxy)phenol Scaffold

In the pharmaceutical industry, the synthesis of complex active pharmaceutical ingredients (APIs) relies on the availability of advanced pharmaceutical intermediates. shreemlifesciences.com These are chemical building blocks that simplify multi-step syntheses, reduce costs, and allow for the efficient production of drugs. shreemlifesciences.com this compound serves as a crucial building block in organic synthesis due to its distinct reactive sites. The trifluoroethoxy group provides strong electron-withdrawing characteristics, while the bromine atom increases the molecule's weight and polarizability.

The structure of this compound is particularly valuable because it contains three distinct functional regions that can be selectively modified: the phenolic hydroxyl group, the aromatic ring, and the bromine atom. This multi-functionality allows for the creation of a diverse library of derivatives from a single starting scaffold.

The this compound scaffold is a prime precursor for a wide range of potential APIs and their analogues. The bromine atom is a particularly useful functional group, acting as a synthetic handle for introducing molecular diversity. It can be readily replaced by other functional groups through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form biaryl compounds. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) by connecting different aromatic or heterocyclic systems.

The phenolic -OH group is another key site for modification. It can be alkylated or acylated to form ethers and esters, respectively, which can alter the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. These modifications are critical for optimizing a drug candidate's pharmacokinetic profile.

| Reactive Site on Scaffold | Potential Synthetic Transformation | Purpose in API Design |

|---|---|---|

| Bromine Atom (C5) | Suzuki, Stille, or Heck Cross-Coupling | Introduce new aryl or heteroaryl groups to explore binding pockets. |

| Bromine Atom (C5) | Buchwald-Hartwig Amination | Incorporate nitrogen-containing groups to improve solubility and form salt bridges. |

| Phenolic Hydroxyl (C1) | Williamson Ether Synthesis | Modify lipophilicity and block metabolic oxidation. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Add further substituents to fine-tune electronic and steric properties. |

Exploration of the 5-Bromo-2-(2,2,2-trifluoroethoxy)phenyl Moiety in Agrochemical Development

The structural motifs found in this compound are also of significant interest in the agrochemical industry. Halogenated aromatic compounds are foundational to many successful pesticides, including herbicides, insecticides, and fungicides. For instance, the herbicide Fluazifop-p-butyl and the fungicide Azoxystrobin are synthesized using halogenated pyridine (B92270) intermediates. nbinno.com The trifluoroethoxy group, in particular, can act as a precursor for synthesizing fluorinated derivatives with applications in agrochemicals.

The combination of bromine and a trifluoro-substituted group on a phenyl ring could offer a unique blend of properties beneficial for agrochemical design. The lipophilicity imparted by the halogen groups can enhance the compound's ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. Furthermore, the metabolic stability conferred by the trifluoroethoxy group can lead to longer-lasting efficacy in the field.

Role of Fluorine and Bromine in Modulating Biological Activity and Metabolic Stability in Designed Compounds

The presence of both fluorine (in the trifluoroethoxy group) and bromine on the same scaffold allows for a multi-faceted modulation of a molecule's properties. nih.govbenthamscience.com

Fluorine and the Trifluoroethoxy Group: The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. researchgate.net The trifluoromethyl (-CF3) or trifluoroethoxy (-OCH2CF3) group can significantly impact a molecule in several ways:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing a trifluoro group at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability. nih.govresearchgate.net

Lipophilicity : The addition of fluorine to an aromatic ring generally increases its lipophilicity, which can improve membrane permeability and transport to the target site. benthamscience.commdpi.com This aids in penetration into hydrophobic protein pockets. mdpi.com

Binding Affinity : Fluorine is the most electronegative element and can participate in favorable electrostatic interactions and hydrogen bonding with protein targets, potentially increasing the binding affinity and potency of the drug. benthamscience.comnih.gov

pKa Modulation : Due to its strong electron-withdrawing nature, a trifluoroethoxy group can lower the pKa of nearby acidic or basic functional groups, which can alter a compound's ionization state at physiological pH and thus affect its absorption and distribution. nih.gov

Bromine: While also a halogen, bromine offers a different set of properties that can be exploited in compound design:

Size and Polarizability : Bromine is larger and more polarizable than fluorine. This allows it to form halogen bonds and other favorable van der Waals interactions within a protein's binding site, which can contribute to higher potency.

Synthetic Handle : As mentioned previously, the C-Br bond is a versatile reactive site for introducing new chemical functionalities via cross-coupling reactions, making it invaluable during the lead optimization phase of drug discovery.

| Halogen | Key Property | Impact on Compound Design |

|---|---|---|

| Fluorine (in -OCH₂CF₃) | High Electronegativity | Alters pKa, participates in electrostatic interactions. nih.gov |

| Fluorine (in -OCH₂CF₃) | Strong C-F Bond | Increases metabolic stability by blocking oxidative metabolism. nih.govresearchgate.net |

| Fluorine (in -OCH₂CF₃) | Lipophilicity | Enhances membrane permeability and binding to hydrophobic pockets. benthamscience.commdpi.com |

| Bromine | Polarizability & Size | Can form halogen bonds and other favorable interactions to increase potency. |

| Bromine | Reactivity in Cross-Coupling | Serves as a key synthetic handle for creating analogues. |

Rational Drug Design and Scaffold Hopping Strategies

The well-defined effects of the bromo and trifluoroethoxy substituents make the this compound scaffold an excellent starting point for rational drug design. rug.nl This approach uses the understanding of a drug target's structure and the physicochemical properties of chemical groups to design molecules with improved efficacy and fewer side effects. rug.nl

Scaffold hopping is a key strategy in medicinal chemistry used to discover structurally novel compounds by modifying the central core structure of a known active molecule. uniroma1.itbhsai.org This is done to improve properties, explore new chemical space, and generate novel intellectual property. uniroma1.itniper.gov.in Starting with the this compound template, a medicinal chemist could employ scaffold hopping by replacing the central phenol (B47542) ring with other molecular backbones while retaining the key pharmacophoric elements—the bromine and trifluoroethoxy groups.

For example, the phenyl ring could be "hopped" to various heterocyclic systems known to be privileged in medicinal chemistry.

| Original Scaffold | Hopped Scaffold Example | Rationale for the Hop |

|---|---|---|

| Phenol | Pyridine | Introduce a basic nitrogen atom to improve solubility and allow for new vector interactions with the target protein. |

| Phenol | Pyrimidine | Alter the geometry and electronic distribution, potentially blocking a site of metabolism. niper.gov.in |

| Phenol | Indole | Expand the size of the core to probe larger binding pockets and introduce a hydrogen bond donor. |

This strategy allows researchers to move away from a potentially crowded patent landscape and discover new lead compounds with significantly different core structures but similar, or even improved, biological activity and pharmacokinetic profiles. bhsai.org

Future Research Perspectives and Emerging Areas for 5 Bromo 2 2,2,2 Trifluoroethoxy Phenol

Integration into Advanced Materials Science Research (e.g., liquid crystals, polymers)

The incorporation of fluorine into organic molecules can lead to materials with unique properties. researchgate.net The compound 5-Bromo-2-(2,2,2-trifluoroethoxy)phenol serves as a promising building block for advanced materials, particularly in the fields of polymers and liquid crystals. The presence of the trifluoroethoxy group can impart desirable characteristics such as thermal stability and altered electronic properties to new materials. researchgate.net

Future research could investigate the use of this compound as a monomer or a precursor in the synthesis of high-performance polymers. Aromatic polyethers, for instance, can be synthesized through the condensation of difluorinated aromatic compounds with diphenols. researchgate.net The reactivity of the phenol (B47542) and the bromine atom on this compound allows for its potential integration into polymer backbones through reactions like etherification or Suzuki-Miyaura coupling. This could lead to the development of fluorinated poly(aryl ether)s with enhanced properties. The synthesis of such polymers often relies on nucleophilic aromatic substitution (NAS) reactions, a methodology applicable to fluorinated aromatic compounds. mdpi.com

Furthermore, fluorine-containing aromatic compounds have gained considerable attention for their application in liquid crystals. researchgate.net The rigidity of the aromatic core combined with the specific electronic and steric effects of the trifluoroethoxy and bromo substituents could be exploited to design novel liquid crystalline materials with specific phase behaviors and transition temperatures. pageplace.de The compound is also structurally related to intermediates used in developing nonlinear optical (NLO) materials, suggesting another avenue for its application in materials science.

Development of Novel Synthetic Methodologies for Related Fluorinated Aromatic Systems

While methods exist for synthesizing this compound, there is an ongoing need to develop more efficient, selective, and environmentally benign synthetic routes for this and related fluorinated aromatic compounds. dovepress.com Future research will likely focus on novel catalytic systems and green chemistry principles. dovepress.comeurekalert.org The development of new catalytic transformations, for example, has enabled the conversion of epoxides into valuable fluorinated oxetanes, showcasing the potential for innovation in fluorination chemistry. sciencedaily.com

This compound can serve as a scaffold for developing new reactions. The bromine atom is a versatile functional group that can participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures. Methodologies like the Suzuki-Miyaura cross-coupling reaction could be further optimized for substrates bearing electron-withdrawing trifluoroethoxy groups. acs.org

Moreover, research into new fluorination and perfluoroalkylation processes that are mild, flexible, and utilize low-cost nucleophilic fluorine sources is highly desirable for both academic and industrial settings. dovepress.com Traditional methods for introducing fluorine to aromatic rings, such as the Balz–Schiemann reaction or halogen exchange (halex) processes, often have limitations that newer, greener methods aim to overcome. dovepress.com The development of novel reactive ionic liquids and advanced catalysts could also facilitate the synthesis and purification of halogenated fluorinated compounds. fu-berlin.de

Exploration of Bio-conjugation Strategies for Chemical Biology Research

The introduction of fluorine into biomolecules provides a powerful tool for chemical biology research. nih.gov The trifluoroethoxy group in this compound makes it an attractive candidate for ¹⁹F NMR (Nuclear Magnetic Resonance) studies. nih.gov Given the absence of fluorine in most biological systems, ¹⁹F NMR can be used to study protein dynamics, interactions, and conformational changes with minimal background interference. nih.govnih.gov

Future research could explore strategies to conjugate this molecule or its derivatives to proteins, peptides, or other biomolecules. The phenolic hydroxyl group or the bromine atom could be chemically modified to create a reactive handle for attachment. Once conjugated, the trifluoroethoxy group would act as a ¹⁹F NMR reporter tag. nih.gov This approach, known as protein-observed ¹⁹F NMR (PrOF), allows for the screening of drug candidates by detecting changes in the protein's conformation upon binding. nih.gov

Bio-conjugation could also be employed to create targeted therapeutic agents. researchgate.net By linking the fluorinated phenol to a tumor-targeting module, it may be possible to create drug conjugates that are stable in circulation and can be selectively delivered to cancer cells. researchgate.net Additionally, the development of fluorogenic reactions, where the chemical reaction of a probe within a biological environment produces a fluorescent signal, represents another exciting frontier. acs.org The scaffold of this compound could potentially be adapted to design novel fluorogenic probes for live-cell imaging. acs.org

Sustainability Aspects in the Synthesis and Application of Halogenated Fluorinated Compounds

The increasing use of halogenated and fluorinated compounds necessitates a thorough evaluation of their environmental impact and the development of sustainable practices. fu-berlin.deyoutube.com While essential in many applications, including pharmaceuticals and materials, some halogenated organic compounds are noted for their environmental persistence. nih.govepa.govacs.org

Future research concerning this compound and related substances should prioritize green chemistry principles. dovepress.com This includes designing syntheses that minimize waste, avoid hazardous reagents like toxic solvents or heavy metals, and improve energy efficiency. eurekalert.orgfu-berlin.de For example, recent advancements have led to the development of eco-friendly conversion processes for synthesizing sulfonyl fluorides, which produce only non-toxic salts as by-products. eurekalert.org The development of catalytic oxidation methods that use water as the oxidant and liberate hydrogen gas represents another step towards greener transformations of halogenated compounds. acs.org

A life-cycle assessment of such compounds is crucial. Research should focus on understanding their fate in the environment, including their potential for bioaccumulation and degradation. There is a growing movement to replace persistent fluorinated compounds with less harmful alternatives, as seen in the development of halogen-free firefighting foams. epa.gov Therefore, a key challenge for future research is to design next-generation halogenated and fluorinated compounds that retain their desired functionality while being designed for degradation to minimize their environmental footprint. fu-berlin.de

Q & A

Basic: What are the standard synthetic routes for 5-Bromo-2-(2,2,2-trifluoroethoxy)phenol, and how is its purity validated?

Methodological Answer:

A common synthesis involves nucleophilic substitution of bromophenol derivatives with 2,2,2-trifluoroethanol under acidic conditions. For example, solvolysis of brominated intermediates in trifluoroethanol (as described for analogous compounds) can yield the trifluoroethoxy group . Post-synthesis, purity is validated via:

- HPLC (High-Performance Liquid Chromatography) with UV detection for quantification of impurities.

- NMR (¹H/¹³C) to confirm structural integrity and absence of residual solvents.

- Mass Spectrometry (MS) to verify molecular weight and isotopic patterns.

Stability during purification is critical, as brominated intermediates may decompose during chromatography; alternative methods like recrystallization or distillation are recommended .

Basic: How is the compound characterized for electronic properties, and what analytical techniques are prioritized?

Methodological Answer:

Key techniques include:

- UV-Vis Spectroscopy : To assess π→π* transitions and conjugation effects from the bromo and trifluoroethoxy substituents.

- Cyclic Voltammetry : To determine redox potentials, particularly for applications in photochemical studies.

- HOMO-LUMO Analysis : Computational methods (e.g., DFT/B3LYP) calculate frontier orbital energies, which correlate with reactivity and charge transfer behavior. For analogous fluorinated phenols, HOMO-LUMO gaps <4 eV suggest potential in optoelectronic applications .

Advanced: How do competing substituents (Br vs. trifluoroethoxy) influence regioselectivity in further functionalization?

Methodological Answer:

The electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the hydroxyl group. Bromine, a moderately deactivating substituent, further stabilizes intermediates via resonance. Experimental validation involves:

- Directed Metalation : Using LDA (Lithium Diisopropylamide) to test regioselectivity in cross-coupling reactions.

- X-ray Crystallography : To confirm substitution patterns in derivatives (e.g., structures reported for bromo-fluoro-phenyl compounds ). Computational modeling (DFT) can predict activation barriers for competing pathways .

Advanced: What strategies mitigate decomposition during purification of brominated intermediates?

Methodological Answer:

Brominated intermediates are prone to degradation under chromatographic conditions. Mitigation strategies include:

- Low-Temperature Purification : Reducing thermal stress via flash chromatography at 0–5°C.

- Alternative Solvents : Using hexane/ethyl acetate mixtures instead of polar solvents to minimize hydrolysis.

- Derivatization : Converting unstable intermediates to more stable forms (e.g., acetylated derivatives) before purification, followed by deprotection .

Advanced: How does the compound interact with biological targets, and what assays are suitable for screening?

Methodological Answer:

The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability. Screening methods include:

- Molecular Docking : To predict binding affinity with enzymes like cytochrome P450 (using AutoDock Vina).

- Kinetic Studies : Monitoring inhibition via fluorogenic substrates in microsomal assays.

- ADMET Profiling : Assessing metabolic stability (e.g., liver microsome assays) and toxicity (MTT assays). For related benzothiophene derivatives, IC₅₀ values <10 µM indicate therapeutic potential .

Advanced: What computational methods predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings; bromine’s leaving group ability is quantified via bond dissociation energies.

- NBO (Natural Bond Orbital) Analysis : Evaluates electron donation/acceptance between the aryl bromide and palladium catalysts.

- Kinetic Isotope Effects (KIE) : To distinguish between concerted and stepwise mechanisms in coupling reactions .

Advanced: How does the compound’s stability under varying pH conditions impact formulation studies?

Methodological Answer:

Stability is assessed via:

- Forced Degradation Studies : Exposing the compound to pH 1–13 buffers at 40°C for 24–72 hours.

- LC-MS Monitoring : Identifying degradation products (e.g., hydrolysis of the trifluoroethoxy group to phenol derivatives).

- pKa Determination : Using potentiometric titration to predict ionization states; the phenolic -OH group typically has pKa ~10, while the trifluoroethoxy group remains inert .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

While the compound lacks chiral centers, scale-up challenges include:

- Exothermic Reactions : Controlling temperature during trifluoroethoxy group introduction to avoid side reactions.

- Catalyst Optimization : For palladium-catalyzed steps, ensuring ligand-to-metal ratios remain consistent at higher volumes.

- Crystallization Control : Seeding techniques to ensure uniform crystal growth and prevent polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.